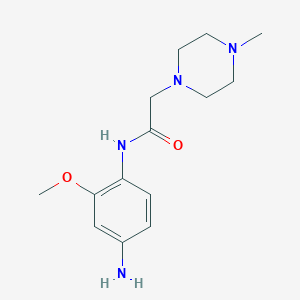
N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methoxyphenol and 4-methylpiperazine.
Acylation Reaction: The 4-amino-2-methoxyphenol undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form the intermediate acetamide.
Coupling Reaction: The intermediate acetamide is then coupled with 4-methylpiperazine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-YL)acetamide: can be compared with other acetamides or piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H22N4O2 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-(4-amino-2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H22N4O2/c1-17-5-7-18(8-6-17)10-14(19)16-12-4-3-11(15)9-13(12)20-2/h3-4,9H,5-8,10,15H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
CSAOPMFYQZNSCL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


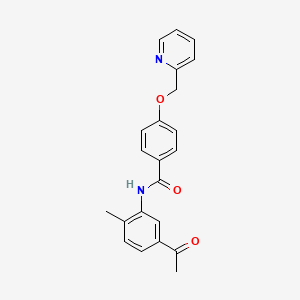
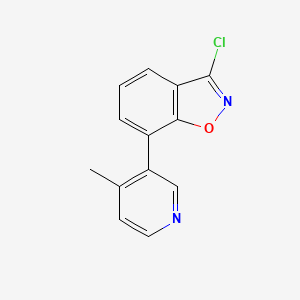
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
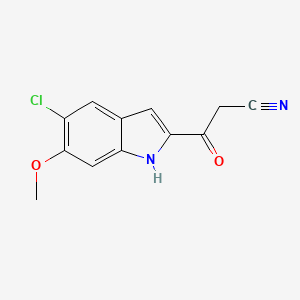
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
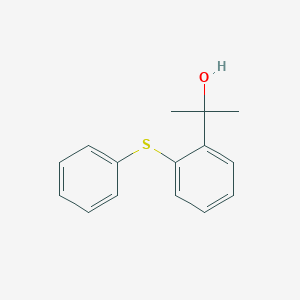
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
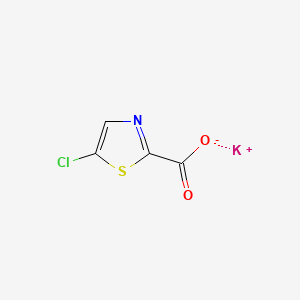
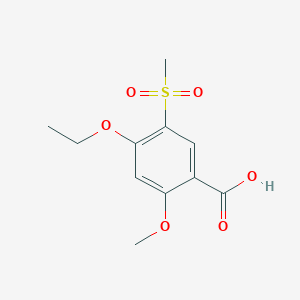
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)

